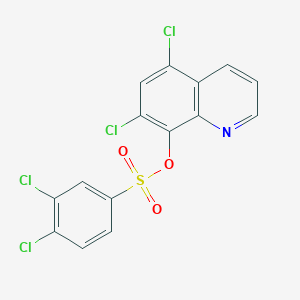

5,7-dichloro-8-quinolinyl 3,4-dichlorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5,7-dichloro-8-quinolinyl 3,4-dichlorobenzenesulfonate" belongs to the broader class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as anticorrosive agents. The quinoline scaffold is a nitrogenous bicyclic heterocyclic compound, consisting of a fusion of benzene and pyridine rings, which is a key structure in many pharmacologically active compounds and industrial materials (Verma, Quraishi, & Ebenso, 2020).

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies for constructing the quinoline ring or introducing functional groups to pre-existing quinoline scaffolds. Techniques include classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green chemistry approaches. These methods aim at developing compounds with enhanced biological or physical properties by modifying the quinoline core or by creating fused ring systems (Patra & Kar, 2021).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of structural diversity due to the presence of different functional groups and the ability to form stable chelating complexes with metallic surfaces. This structural versatility allows for the tuning of electronic, optical, and biological properties, making them valuable in various applications, including as corrosion inhibitors and in drug design (Verma, Quraishi, & Ebenso, 2020).

Chemical Reactions and Properties

Quinoline derivatives participate in numerous chemical reactions, including coordination bonding, which contributes to their effectiveness as anticorrosive materials. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups enhances their reactivity and ability to form complexes with metals, which is crucial for their applications in corrosion inhibition and medicinal chemistry (Verma, Quraishi, & Ebenso, 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, can vary significantly based on their molecular structure and the presence of functional groups. These properties are essential for determining their suitability for different applications, including pharmaceuticals, materials science, and as industrial agents.

Chemical Properties Analysis

Quinoline derivatives demonstrate a broad spectrum of chemical properties, including biological activities such as antibacterial, antifungal, and anticancer effects. These activities are often attributed to the quinoline core's ability to interact with biological targets, disrupt biological pathways, and its role in the synthesis of complex natural products and synthetic compounds with significant pharmacological potential (Patra & Kar, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 3,4-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl4NO3S/c16-10-4-3-8(6-12(10)18)24(21,22)23-15-13(19)7-11(17)9-2-1-5-20-14(9)15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSWDVPYIKKSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)

![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)

![6-(2-butoxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5209466.png)

![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)

![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)

amino]carbonyl}benzoate](/img/structure/B5209477.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)

![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)